molecular formula C11H16N2O3S B1298861 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol CAS No. 67915-03-1

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol

Cat. No. B1298861
M. Wt: 256.32 g/mol
InChI Key: BANAAVQEGHRTQV-UHFFFAOYSA-N
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Patent
US08530477B2

Procedure details

Methanesulfonic acid 4-(4-methanesulfonylpiperazin-1-yl)phenyl ester (3.2 g, 9.5 mmol) is placed in 29 ml of a 1N aqueous solution of sodium hydroxide. The reaction medium is stirred at reflux for 48 h. Acetic acid is added at ambient temperature to pH 4. The precipitate formed is filter-dried and washed with water and then dried over P2O5. 2.6 g of expected 4-(4-methanesulfonylpiperazin-1-yl)phenol are obtained.
Name
Methanesulfonic acid 4-(4-methanesulfonylpiperazin-1-yl)phenyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17]S(C)(=O)=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)(=[O:4])=[O:3].[OH-].[Na+]>C(O)(=O)C>[CH3:1][S:2]([N:5]1[CH2:6][CH2:7][N:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)[CH2:9][CH2:10]1)(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Methanesulfonic acid 4-(4-methanesulfonylpiperazin-1-yl)phenyl ester
Quantity
3.2 g
Type
reactant
Smiles
CS(=O)(=O)N1CCN(CC1)C1=CC=C(C=C1)OS(=O)(=O)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is filter-dried
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N1CCN(CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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